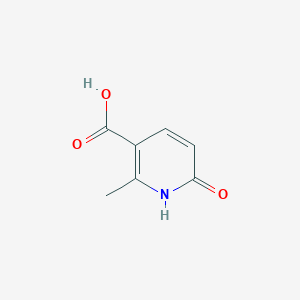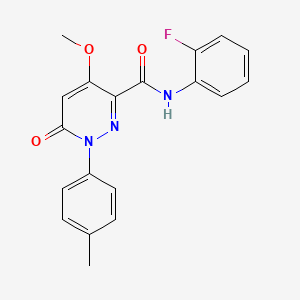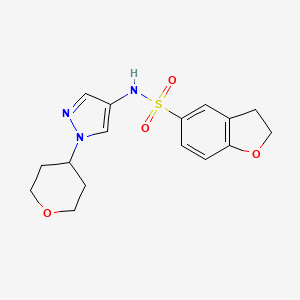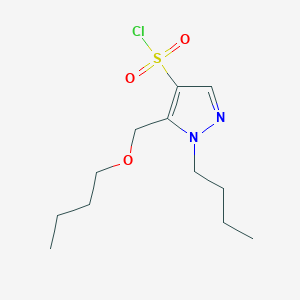
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoxazoles, such as “N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide”, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Molecular Structure Analysis
The molecular structure of “N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide” consists of a picolinamide group attached to an isoxazole ring, which is further substituted with a 2,4-difluorophenyl group.
Chemical Reactions Analysis
Isoxazoles, including “N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide”, can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .
Physical And Chemical Properties Analysis
“N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide” is a solid compound . Its exact physical and chemical properties are not specified in the search results.
科学的研究の応用
Radiosynthesis and Evaluation for PET Imaging
Research on derivatives related to N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)picolinamide has led to advancements in positron emission tomography (PET) imaging, particularly for targeting metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. These derivatives have shown potential for improved brain imaging, aiding in the study of neurological conditions (Kil et al., 2014).
Electronic and Bonding Properties in Chemistry
The study of mixed-ligand copper(II) complexes, including those related to picolinamide, has shed light on their electronic and bonding properties. These complexes demonstrate potential for various applications in coordination chemistry and materials science, offering insights into their structural and electronic configurations (Wu & Su, 1997).
Development of Fluorescence Sensors
Research into carboxamide ligands has led to the development of novel fluorescence sensors for detecting metal ions, such as Hg2+, Zn2+, and Cd2+. These sensors, based on off–on switch protocols, have significant implications for environmental monitoring and medical diagnostics (Kiani et al., 2020).
Antituberculosis Activity
A series of carboxamide derivatives have been synthesized and evaluated for their antimycobacterial activity, demonstrating moderate to good efficacy against Mycobacterium tuberculosis. Such compounds hold promise for developing new antituberculosis agents (Jadhav et al., 2016).
Catalysis and Organic Synthesis
Picolinamide has been used as a traceless directing group in cobalt-catalyzed synthesis processes, showcasing its utility in organic synthesis and catalysis. This research highlights the versatility of picolinamide derivatives in facilitating selective and efficient chemical transformations (Kuai et al., 2017).
Phototriggered DNA Ligation
Innovative use of picolinamide derivatives has been explored in phototriggered nonenzymatic DNA ligation reactions, underscoring their potential in bioconjugation and the study of nucleic acid-based systems (Cape et al., 2012).
特性
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c17-10-4-5-12(13(18)7-10)15-8-11(21-23-15)9-20-16(22)14-3-1-2-6-19-14/h1-8H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYQPHISHZIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2717895.png)

![methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B2717897.png)




![N-(3-ethylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2717904.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2717906.png)
![3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-one](/img/structure/B2717907.png)
![N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide](/img/structure/B2717908.png)

![4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2717912.png)
